

# Decachlorobiphenyl health effects and risk assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Decachlorobiphenyl*

Cat. No.: *B1669993*

[Get Quote](#)

An In-depth Technical Guide to the Health Effects and Risk Assessment of  
**Decachlorobiphenyl (PCB-209)**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Decachlorobiphenyl (PCB-209)** is the most heavily chlorinated of the 209 polychlorinated biphenyl (PCB) congeners. Due to its high degree of chlorination, it is highly persistent in the environment and bioaccumulates in fatty tissues. While much of the toxicological data for PCBs is derived from studies of commercial mixtures (Aroclors), this guide focuses on the available information specific to **decachlorobiphenyl** and places it within the broader context of PCB toxicology. This document summarizes the known health effects, available quantitative toxicological data, potential mechanisms of action, and considerations for risk assessment. It is important to note that specific toxicological data for **decachlorobiphenyl** are limited, and in many cases, information from studies on other PCB congeners or mixtures is used to infer potential health effects.

## Health Effects of Decachlorobiphenyl

As a member of the PCB class of compounds, **decachlorobiphenyl** is anticipated to share a similar spectrum of health effects, which are multi-organ and can manifest after both acute and chronic exposure. The primary routes of human exposure to PCBs are through ingestion of contaminated food, inhalation of contaminated air, and dermal contact.[\[1\]](#)

### Key Health Effects Associated with PCBs:

- **Carcinogenicity:** PCBs are classified as probable human carcinogens (Group B2) by the U.S. Environmental Protection Agency (EPA).<sup>[1]</sup> Animal studies have demonstrated an increase in liver tumors in rodents exposed to various PCB formulations.<sup>[1]</sup>
- **Neurotoxicity:** The developing nervous system is particularly sensitive to the effects of PCBs. Exposure has been associated with cognitive deficits, motor dysfunction, and behavioral problems.<sup>[1]</sup> The mechanisms are thought to involve interference with intracellular signaling pathways, including calcium homeostasis and dopamine systems.
- **Endocrine Disruption:** PCBs are known endocrine-disrupting chemicals. They can interfere with the production and regulation of thyroid hormones, which are crucial for normal development and metabolism.<sup>[2]</sup> Some PCBs and their metabolites can also interact with estrogen and androgen receptors, potentially leading to reproductive and developmental problems.
- **Immunotoxicity:** The immune system is a sensitive target for PCBs. Both dioxin-like and non-dioxin-like PCBs have been shown to suppress the immune response, leading to increased susceptibility to infections.
- **Dermal and Hepatic Effects:** High-level exposure to PCBs is known to cause chloracne, a severe and persistent skin condition. Liver damage, including elevated liver enzymes and liver enlargement, has also been observed in animal studies and in humans with high exposure.

## Quantitative Toxicological Data

Quantitative data specific to **decachlorobiphenyl** are scarce in the published literature. The following tables summarize the available data for **decachlorobiphenyl** and provide context with data from other relevant PCB congeners and mixtures.

Table 1: Acute Toxicity Data for **Decachlorobiphenyl** (PCB-209)

| Species | Route of Administration | LD50 Value | Reference |
|---------|-------------------------|------------|-----------|
| Rat     | Oral                    | 1010 mg/kg |           |
| Mouse   | Intraperitoneal         | 880 mg/kg  |           |

Table 2: Immunotoxicity Data for **Decachlorobiphenyl (PCB-209)**

| Species      | Endpoint                                   | ED50 Value(s)                        | Notes                                                                                                                                                                                                                                           |
|--------------|--------------------------------------------|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| C57BL/6 Mice | Inhibition of splenic PFC response to SRBC | 7, 15, 17, and 35 $\mu\text{mol/kg}$ | The variation in these values from the same source suggests different experimental conditions or that these are results from multiple related experiments. Further details on the specific protocols were not available in the source document. |

Table 3: Regulatory Levels for Polychlorinated Biphenyls

| Agency | Medium              | Level                          | Specific Chemical  |
|--------|---------------------|--------------------------------|--------------------|
| FDA    | Bottled Water       | 0.0005 mg/L                    | Decachlorobiphenyl |
| ATSDR  | Oral (Intermediate) | MRL: 0.03 $\mu\text{g/kg/day}$ | PCB mixture        |
| ATSDR  | Oral (Chronic)      | MRL: 0.02 $\mu\text{g/kg/day}$ | PCB mixture        |
| EPA    | Oral                | RfD: 0.02 $\mu\text{g/kg/day}$ | Aroclor 1254       |
| EPA    | Oral                | RfD: 0.07 $\mu\text{g/kg/day}$ | Aroclor 1016       |

MRL: Minimal Risk Level; RfD: Reference Dose; FDA: Food and Drug Administration; ATSDR: Agency for Toxic Substances and Disease Registry; EPA: Environmental Protection Agency.

**Note on Data Gaps:** There is a significant lack of publicly available No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) data specifically for **decachlorobiphenyl**. This absence of data is a major challenge for conducting a formal risk assessment for this specific congener.

## Experimental Protocols

Detailed experimental protocols for studies specifically investigating **decachlorobiphenyl** are not readily available in the public domain. The following represents a generalized protocol for a rodent oral toxicity study, based on common practices in toxicology, which could be adapted for studying **decachlorobiphenyl**.

### Generalized Protocol for a 28-Day Oral Toxicity Study in Rats

- **Test Animals:** Young adult Sprague-Dawley rats, approximately 6-8 weeks old, are used. Animals are acclimated to the laboratory conditions for at least one week before the start of the study. They are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard laboratory chow and water ad libitum.
- **Test Substance Preparation:** **Decachlorobiphenyl** (purity >98%) is dissolved in a suitable vehicle, such as corn oil. The concentrations are prepared to deliver the desired dose levels in a constant volume (e.g., 5 mL/kg body weight).
- **Experimental Design:** At least three dose groups and a vehicle control group are used, with an equal number of male and female rats in each group (e.g., 10 males and 10 females per group). Doses are selected based on available acute toxicity data and a preliminary range-finding study.
- **Dosing:** The test substance is administered daily by oral gavage for 28 consecutive days.
- **Observations:**
  - **Clinical Signs:** Animals are observed twice daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

- Body Weight and Food Consumption: Body weight is recorded weekly, and food consumption is measured daily.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
- Pathology:
  - Gross Necropsy: All animals are euthanized, and a complete gross necropsy is performed. The weights of major organs (e.g., liver, kidneys, spleen, thymus, brain, gonads) are recorded.
  - Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a qualified pathologist.
- Data Analysis: Statistical methods are used to analyze the data for dose-related effects. The NOAEL and LOAEL for the study are determined.

## Signaling Pathways and Mechanisms of Action

The mechanisms of toxicity for PCBs are complex and can be broadly divided into those that are dependent on the aryl hydrocarbon receptor (AhR) and those that are not.

### 5.1 Aryl Hydrocarbon Receptor (AhR) Pathway

Dioxin-like PCBs, which have a planar structure, can bind to and activate the AhR. This leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the ARNT protein and binds to xenobiotic response elements (XREs) on DNA. This, in turn, alters the transcription of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).

**Decachlorobiphenyl** and the AhR Pathway: Studies have shown that **decachlorobiphenyl** is either inactive or a very weak activator of the AhR. This suggests that the primary toxic effects of **decachlorobiphenyl** are not mediated through this classical dioxin-like pathway.



[Click to download full resolution via product page](#)

Caption: Aryl Hydrocarbon Receptor Pathway and **Decachlorobiphenyl** Interaction.

## 5.2 AhR-Independent Pathways

Given its low affinity for the AhR, the toxicity of **decachlorobiphenyl** is likely mediated by one or more AhR-independent mechanisms. These are also relevant for other non-dioxin-like PCBs.

### 5.2.1 Interference with Intracellular Calcium Signaling

Several non-dioxin-like PCBs have been shown to disrupt intracellular calcium ( $\text{Ca}^{2+}$ ) homeostasis. This can occur through various mechanisms, including the sensitization of ryanodine receptors (RyRs) and inositol trisphosphate receptors ( $\text{IP}_3$ Rs) on the endoplasmic reticulum, leading to an amplified release of  $\text{Ca}^{2+}$  into the cytoplasm. Altered  $\text{Ca}^{2+}$  signaling

can affect a multitude of cellular processes, including neurotransmitter release, gene expression, and apoptosis.



[Click to download full resolution via product page](#)

Caption: Potential Interference of **Decachlorobiphenyl** with Calcium Signaling.

### 5.2.2 Disruption of the Dopaminergic System

PCBs can also interfere with the dopaminergic system, which is critical for motor control, motivation, and cognition. Some studies suggest that certain ortho-substituted PCBs can inhibit dopamine synthesis by affecting the enzyme tyrosine hydroxylase. Other research indicates that PCBs can reduce the expression of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. This can lead to dysregulation of dopaminergic neurotransmission.



[Click to download full resolution via product page](#)

Caption: Potential Disruption of the Dopaminergic System by **Decachlorobiphenyl**.

## Risk Assessment

The risk assessment for PCBs is complex due to the presence of 209 different congeners, each with a potentially unique toxicity profile. Risk assessments have historically been based on studies of commercial PCB mixtures.

### 6.1 Carcinogenic Risk

The EPA has developed cancer slope factors (CSFs) for different Aroclor mixtures to estimate the cancer risk from exposure. These CSFs are based on the incidence of liver tumors in animal studies. There is no specific cancer slope factor for **decachlorobiphenyl**. For risk assessment purposes, the CSF for Aroclor 1260, a highly chlorinated mixture, is sometimes used as a surrogate for other highly chlorinated PCBs. However, the congener composition of environmental samples can be very different from the original Aroclor mixtures, which introduces uncertainty into the risk assessment.

### 6.2 Non-Carcinogenic Risk

Non-carcinogenic risk is typically assessed by comparing an estimated exposure dose to a reference dose (RfD) or a minimal risk level (MRL). As with cancer slope factors, there are no

specific RfDs or MRLs for **decachlorobiphenyl**. The available values are for Aroclor mixtures and are based on various endpoints, including developmental and immunological effects.

### 6.3 Challenges in **Decachlorobiphenyl** Risk Assessment

- Data Gaps: The lack of specific toxicological data (NOAELs, LOAELs, cancer bioassays) for **decachlorobiphenyl** is the primary challenge.
- AhR-Independence: Since **decachlorobiphenyl** does not fit the dioxin-like toxicity model, the use of Toxic Equivalency Factors (TEFs), which are based on AhR activation, is not appropriate for assessing its risk.
- Metabolism and Persistence: **Decachlorobiphenyl** is extremely persistent and resistant to metabolism. Its high lipophilicity leads to significant bioaccumulation, which must be considered in exposure assessments.

The overall risk assessment process for a site contaminated with **decachlorobiphenyl** would involve a combination of approaches, including:

- Hazard Identification: Recognizing the potential for the health effects associated with PCBs in general.
- Dose-Response Assessment: Using available data for highly chlorinated PCB mixtures as a surrogate in the absence of specific data for **decachlorobiphenyl**, with the acknowledgment of the associated uncertainty.
- Exposure Assessment: Quantifying the potential for human exposure through all relevant pathways.
- Risk Characterization: Integrating the information from the previous steps to estimate the likelihood of adverse health effects in the exposed population.



[Click to download full resolution via product page](#)

Caption: General Framework for **Decachlorobiphenyl** Risk Assessment.

## Conclusion

**Decachlorobiphenyl** (PCB-209) is a highly persistent and bioaccumulative environmental contaminant. While it is expected to share the general toxic properties of other PCBs, including neurotoxicity, endocrine disruption, and carcinogenicity, there is a significant lack of toxicological data specific to this congener. A key finding is its apparent lack of activity through the aryl hydrocarbon receptor pathway, suggesting that its health effects are mediated by other mechanisms, such as disruption of intracellular calcium and dopamine signaling. The absence of specific NOAEL, LOAEL, cancer slope factor, and reference dose values for **decachlorobiphenyl** necessitates the use of data from other highly chlorinated PCB mixtures for risk assessment, which introduces a degree of uncertainty. Further research is needed to better characterize the specific health risks associated with exposure to **decachlorobiphenyl**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Decachlorobiphenyl | C12Cl10 | CID 16318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential mechanisms of thyroid disruption in humans: interaction of organochlorine compounds with thyroid receptor, transthyretin, and thyroid-binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Decachlorobiphenyl health effects and risk assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669993#decachlorobiphenyl-health-effects-and-risk-assessment]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)